N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
Description
This compound features a thieno[3,4-c]pyrazole core, a bicyclic heterocycle containing sulfur and nitrogen atoms. Key structural modifications include:
- 4-Fluorophenyl substituent: Enhances aromatic interactions and metabolic stability.
- Pivalamide (2,2-dimethylpropanamide): A bulky tert-butyl-derived amide that improves lipophilicity and resistance to enzymatic degradation.
The combination of these groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric bulk and electronic effects are critical.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-16(2,3)15(21)18-14-12-8-24(22,23)9-13(12)19-20(14)11-6-4-10(17)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWZBCHJYNFQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is histone deacetylase 3 (HDAC3). HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression.
Mode of Action
This compound: acts as a selective inhibitor of HDAC3. It binds to HDAC3 and inhibits its activity, with an IC50 value of 80 nM. This inhibition prevents the deacetylation of histones, leading to an increase in the acetylation of histones. This change in histone acetylation can affect the structure of the chromatin and the transcription of genes.
Biochemical Pathways
By inhibiting HDAC3, This compound affects the histone acetylation-deacetylation balance, which is a key process in the regulation of gene expression. This can lead to changes in the transcription of various genes, affecting multiple biochemical pathways.
Result of Action
The inhibition of HDAC3 by This compound leads to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. For example, it has been reported to be effective in cardiomyopathy-associated pathologies.
Biological Activity
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 410.4 g/mol. The compound features a thieno[3,4-c]pyrazole core fused with a pivalamide group and a fluorophenyl moiety, which contributes to its unique chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H19FN4O5S |
| Molecular Weight | 410.4 g/mol |
| Structure | Thieno[3,4-c]pyrazole core with pivalamide group |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Mechanistic studies suggest that it may function as an enzyme inhibitor or receptor modulator. Potential pathways include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : It has been shown to reduce inflammation in preclinical models by modulating cytokine production.
- Antimicrobial Properties : Some investigations have indicated potential antimicrobial effects against specific pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.
- Animal Models : In vivo experiments using murine models showed that treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups.
- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects are mediated through the activation of caspase pathways and inhibition of NF-kB signaling.
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The following table summarizes structural differences and similarities with analogs identified in literature:
Physicochemical and Pharmacokinetic Properties
Target Compound :
- Lipophilicity : High (due to pivalamide and fluorophenyl groups).
- Solubility : Moderate (sulfone and amide groups may counterbalance hydrophobicity).
- Metabolic Stability : Expected to be high due to steric shielding of the amide bond by the tert-butyl group.
- Ethanediamide Analog : Lipophilicity: Lower than target compound (polar oxalamide linker). Solubility: Higher aqueous solubility, advantageous for formulation. Permeability: Potentially reduced due to increased hydrogen-bonding capacity.
- Thiazole Derivative : Lipophilicity: Moderate (thiazole core is less hydrophobic than thienopyrazole). Electron-Deficient Character: The 2,6-difluorobenzyl group may facilitate halogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
